Nobiletina

Descripción general

Descripción

La nobiletina es un flavonoide polimetoxilado que se encuentra de forma natural, principalmente en los cítricos, especialmente en la cáscara. Es conocida por su amplia gama de actividades biológicas, incluidas las propiedades antiinflamatorias, antioxidantes y anticancerígenas . La this compound ha llamado la atención debido a sus posibles beneficios terapéuticos y su papel en la promoción del envejecimiento saludable .

Aplicaciones Científicas De Investigación

Química: La nobiletina se utiliza como precursor para la síntesis de otros compuestos bioactivos.

Biología: Ha demostrado ser prometedora en la modulación de vías biológicas y procesos celulares.

Mecanismo De Acción

La nobiletina ejerce sus efectos a través de varios objetivos moleculares y vías:

Activación de la Vía Akt/CREB: La this compound activa la vía Akt/CREB, lo que lleva a una mayor expresión del factor neurotrófico derivado del cerebro (BDNF) y protección contra el daño neuronal.

Modulación de los Ritmos Circadianos: La this compound influye en los ritmos circadianos al activar los receptores ROR, que regulan la expresión de genes del reloj y los procesos metabólicos posteriores.

Efectos Antiinflamatorios y Antioxidantes: La this compound reduce la inflamación y el estrés oxidativo al inhibir la expresión de citoquinas proinflamatorias y mejorar las defensas antioxidantes.

Análisis Bioquímico

Biochemical Properties

Nobiletin has a variety of biological functions in the nervous system, such as inhibiting the expression of inflammatory factors, reducing the neurotoxic response, improving the antioxidant capacity, promoting the survival of nerve cells, promoting axon growth, reducing blood-brain barrier permeability, and promoting cAMP response element binding protein expression .

Cellular Effects

Nobiletin has been shown to have a variety of effects on various types of cells and cellular processes. For example, in an in vitro glial cell hypoxia model, nobiletin promoted Nrf2 nuclear translocation and haem oxygenase-1 (HO-1) expression and inhibited the hypoxia-induced oxidative stress response .

Molecular Mechanism

The specific molecular mechanisms of nobiletin are still unclear. It is known that nobiletin exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of nobiletin vary with different dosages in animal models. For example, in a study on mice fed a high-cholesterol diet, nobiletin supplementation suppressed diet-induced weight loss without altering energy intake .

Metabolic Pathways

Nobiletin is involved in various metabolic pathways. It has been shown to decrease liver weight, hepatic cholesterol and triglyceride contents, and lipid droplet accumulation by inhibiting messenger RNA expression of hepatic genes and activity levels of cholesterol synthesis-, esterification-, and fatty acid synthesis-associated enzymes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La nobiletina se puede sintetizar mediante varios métodos químicos. Un enfoque común implica la metilación de precursores de flavonoides utilizando agentes metilantes como el sulfato de dimetilo o el yoduro de metilo en condiciones básicas . Otro método incluye el uso de reacciones de metoxilación donde los grupos hidroxilo en la estructura del flavonoide se reemplazan con grupos metoxi .

Métodos de Producción Industrial: La producción industrial de this compound se basa principalmente en la extracción de cáscaras de cítricos. Las técnicas como la extracción con fluidos supercríticos, la extracción asistida por microondas y la extracción Soxhlet se emplean comúnmente . Estos métodos aseguran la eficiente aislamiento de la this compound mientras se mantienen sus propiedades bioactivas.

Análisis De Reacciones Químicas

Tipos de Reacciones: La nobiletina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas, que pueden tener diferentes actividades biológicas.

Sustitución: Los grupos metoxi en la this compound pueden ser sustituidos por otros grupos funcionales para modificar sus propiedades.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los reactivos como los halógenos y los agentes alquilantes se emplean para reacciones de sustitución.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la this compound, cada uno con actividades biológicas únicas y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

La nobiletina es única entre los flavonoides debido a su alto grado de metoxilación, lo que aumenta su biodisponibilidad y estabilidad. Compuestos similares incluyen:

Tangeretina: Otro flavonoide polimetoxilado que se encuentra en la cáscara de los cítricos, conocido por sus propiedades anticancerígenas y antiinflamatorias.

Hesperidina: Un flavonoide glucósido con efectos antioxidantes y antiinflamatorios, que se encuentra comúnmente en los cítricos.

Quercetina: Un flavonoide con fuertes propiedades antioxidantes, que se encuentra en varias frutas y verduras.

La this compound destaca por su superior biodisponibilidad y capacidad para modular múltiples vías biológicas, lo que la convierte en un candidato prometedor para aplicaciones terapéuticas.

Propiedades

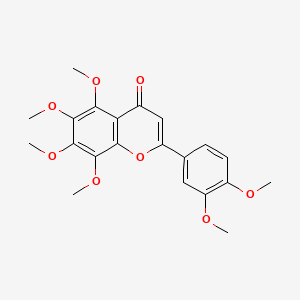

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O8/c1-23-13-8-7-11(9-15(13)24-2)14-10-12(22)16-17(25-3)19(26-4)21(28-6)20(27-5)18(16)29-14/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIAQLRQZPPODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197275 | |

| Record name | Nobiletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

478-01-3 | |

| Record name | Nobiletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nobiletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nobiletin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nobiletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOBILETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65ILJ7WLY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 °C | |

| Record name | Nobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What are the primary molecular targets of nobiletin?

A1: Research has identified several molecular targets for nobiletin, indicating its multi-targeted mode of action. Some prominent targets include:

- Nobiletin-binding protein 1 (NBP1): Nobiletin activates NBP1, a protein involved in cellular metabolic pathways. This interaction has been shown to be crucial for nobiletin's anti-hypertrophic effects in cardiomyocytes and its therapeutic potency against heart failure. [, ]

- Heat shock protein 70 (HSP70): Nobiletin binds to the ATP-binding domains of HSP70, inhibiting its ATPase activity. HSP70 is involved in cancer cell survival and resistance to chemotherapy; hence, its inhibition by nobiletin contributes to its anticancer properties. []

- Angiopoietin-like protein 3 (ANGPTL3): Nobiletin downregulates ANGPTL3 expression by inhibiting the transcription factor liver X receptor-α (LXRα). This downregulation reinstates lipoprotein lipase (LPL) activity, contributing to nobiletin's lipid-lowering effects. []

- Various signaling pathways: Nobiletin modulates several signaling pathways, including PI3K/Akt, MAPK (ERK, JNK, p38), NF-κB, and PKA/CREB. These pathways are involved in various cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. [, , , , , , , , , , ]

Q2: How does nobiletin impact angiogenesis?

A2: Nobiletin exhibits anti-angiogenic activity by inhibiting various endothelial cell functions. It suppresses proliferation, migration, and tube formation in human umbilical vein endothelial cells (HUVECs) stimulated by pro-angiogenic factors. It achieves this by downregulating signaling molecules like ERK1/2 and c-Jun N-terminal kinase, inhibiting proMMP-2 production, and downregulating cell-associated plasminogen activator activity. []

Q3: What role does nobiletin play in modulating oxidative stress and inflammation?

A3: Nobiletin demonstrates potent antioxidant and anti-inflammatory effects. It reduces cadmium-induced oxidative stress by inhibiting reactive oxygen species (ROS) and malondialdehyde (MDA) production while improving glutathione levels. [] In inflammatory conditions like colitis, nobiletin decreases pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) in the colonic mucosa. []

Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of nobiletin?

A4: Research suggests that nobiletin undergoes extensive metabolism, particularly demethylation, by gut microbiota. The major metabolite found in mouse urine is 4'-demethylnobiletin. [, ] Further, nobiletin appears to enhance its own metabolism by promoting the growth of specific gut bacteria with higher demethylation abilities. []

Q5: What evidence supports the potential use of nobiletin for Alzheimer's disease?

A6: Nobiletin demonstrates promising anti-dementia activity. In a cellular model of Alzheimer's disease, it reduces intracellular and extracellular levels of amyloid beta (Aβ), a hallmark of the disease. This reduction is linked to nobiletin's ability to upregulate neprilysin, an Aβ-degrading enzyme. []

Q6: What is the therapeutic effect of nobiletin on lipid metabolism and atherosclerosis?

A7: Nobiletin improves lipid metabolism and shows anti-atherosclerotic effects. It reduces plasma triglyceride and cholesterol levels in high-fat diet-fed zebrafish and attenuates VLDL overproduction, dyslipidemia, and atherosclerosis in mice with diet-induced insulin resistance. [, ]

Q7: What are the potential applications of computational chemistry and modeling in nobiletin research?

A9: Computational approaches can provide valuable insights into the structure-activity relationship (SAR) of nobiletin, aiding in the design of more potent and selective derivatives. Molecular docking studies can predict the binding affinities of nobiletin and its analogs to specific molecular targets, facilitating targeted drug development. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.